molecular formula C14H17BrClNO4 B13640475 (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid

(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid

Cat. No.: B13640475
M. Wt: 378.64 g/mol
InChI Key: QUFNPVXGZSOYQH-LLVKDONJSA-N
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Description

(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine and chlorine substituents or the propanoic acid moiety.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicine, (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid may have potential as a drug candidate or a precursor for drug synthesis. Its ability to undergo various chemical reactions makes it a versatile compound for medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the protected amino group, allow the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(3R)-3-(3-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

QUFNPVXGZSOYQH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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